molecular formula C19H23N3O5S B2604024 1-(3,4-Dimethoxyphenyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea CAS No. 1203374-79-1

1-(3,4-Dimethoxyphenyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea

Cat. No.: B2604024
CAS No.: 1203374-79-1
M. Wt: 405.47
InChI Key: AMWPEHCEVPJUTF-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. This urea derivative features a 3,4-dimethoxyphenyl group and a 2-methylphenyl moiety modified with a 1,1-dioxidoisothiazolidine group, a structural feature known to be investigated in various therapeutic contexts . The presence of the urea linker is a common pharmacophore in molecules designed to modulate biological activity. Compounds with structural similarities, particularly those containing the 1,1-dioxidoisothiazolidin-2-yl group, have been explored in patent literature for a range of potential applications, suggesting this reagent could be a valuable candidate for probing novel biological pathways . Researchers can utilize this chemical as a key intermediate or a reference standard in the design and synthesis of new molecular entities. Its potential research applications are broad, spanning from neuroscience to oncology, based on the activities of analogous compounds. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the scientific literature for specific protocol development and handling procedures.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5S/c1-13-5-7-15(22-9-4-10-28(22,24)25)12-16(13)21-19(23)20-14-6-8-17(26-2)18(11-14)27-3/h5-8,11-12H,4,9-10H2,1-3H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMWPEHCEVPJUTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethoxyphenyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 3,4-dimethoxyaniline with 2-methyl-5-(1,1-dioxidoisothiazolidin-2-yl)phenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are often used to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis. Purification of the final product is typically achieved through techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxyphenyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid, while reduction of the urea moiety can yield corresponding amines.

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary, but they often include inhibition or activation of specific signaling cascades.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, structural analogs such as 1-(4-(Benzo[d]thiazol-2-ylmethoxy)-2-methylphenyl)-3-(3,4-dichlorophenyl)urea (CAS: 724453-98-9) offer insights into structure-activity relationships (SAR) for urea derivatives. Below is a comparative analysis based on substituent effects and available

Table 1: Structural and Functional Comparison

Feature Target Compound Analog (CAS 724453-98-9)
Aromatic Substituents 3,4-Dimethoxyphenyl (electron-donating groups) 3,4-Dichlorophenyl (electron-withdrawing groups)
Heterocyclic Moieties 1,1-Dioxidoisothiazolidin-2-yl (polar, sulfone group) Benzo[d]thiazol-2-ylmethoxy (aromatic, sulfur-containing heterocycle)
Biological Activity Hypothesized kinase inhibition (unconfirmed) Anticancer activity (e.g., tubulin polymerization inhibition)
Solubility & Bioavailability Likely moderate (methoxy groups enhance lipophilicity) Reduced solubility (chlorine substituents increase hydrophobicity)
Synthetic Accessibility Challenging (isothiazolidine dioxide synthesis requires specialized protocols) Commercially available (BLD Pharm Ltd. offers 97% purity in multiple quantities)

Key Research Findings and Limitations

Electron-Donating vs. Electron-Withdrawing Groups :

  • The target compound’s 3,4-dimethoxyphenyl group may improve metabolic stability compared to the dichlorophenyl analog, which is prone to oxidative dehalogenation .
  • Dichlorophenyl derivatives often exhibit stronger target binding but poorer solubility, limiting their therapeutic utility .

Benzo[d]thiazol derivatives (in the analog) are well-characterized in oncology, with mechanisms involving apoptosis induction and cell cycle arrest .

Gaps in Evidence: No peer-reviewed studies on the target compound’s efficacy, toxicity, or mechanistic pathways were identified. Commercial data for the analog (CAS 724453-98-9) confirms its availability but lacks detailed preclinical or clinical validation .

Biological Activity

1-(3,4-Dimethoxyphenyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea is a synthetic compound with potential biological activity. Its unique structural features, including the isothiazolidine moiety and dimethoxyphenyl group, suggest that it may interact with various biological targets, leading to diverse pharmacological effects. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula of the compound is C19_{19}H22_{22}N2_{2}O4_{4}S, with a molecular weight of approximately 405.47 g/mol. The structural characteristics include:

  • Dimethoxyphenyl group : Contributes to lipophilicity and potential receptor interactions.
  • Isothiazolidine-1,1-dioxide moiety : May enhance biological activity through specific enzyme interactions.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : Potential interaction with receptors that mediate various physiological responses.

Biological Activity

Research indicates that this compound may exhibit various biological activities:

  • Antitumor Activity : Preliminary studies suggest that compounds with similar structures have shown cytotoxic effects against cancer cell lines.
  • Anti-inflammatory Effects : The presence of the isothiazolidine ring may confer anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines.

Comparative Analysis

When compared to similar compounds, this compound exhibits unique properties due to its specific functional groups. For instance:

CompoundStructural FeaturesBiological Activity
1-(3,4-Dimethoxyphenyl)-3-(2-methylphenyl)ureaLacks isothiazolidine moietyReduced activity in cancer models
1-(5-Bromo-6-methoxypyridin-3-yl)-3-(7-cyclopropyl-2-methyl-[1,3]thiazolo[5,4-b]pyridin-6-yl)ureaContains brominated pyridineEnhanced receptor binding affinity

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